molecular formula C22H19ClN2O2 B2655758 ethyl 1-(4-chlorobenzyl)-3-(1H-pyrrol-1-yl)-1H-indole-2-carboxylate CAS No. 339098-96-3

ethyl 1-(4-chlorobenzyl)-3-(1H-pyrrol-1-yl)-1H-indole-2-carboxylate

Cat. No.: B2655758
CAS No.: 339098-96-3
M. Wt: 378.86
InChI Key: QODQVGMZWGIRFR-UHFFFAOYSA-N
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Description

Ethyl 1-(4-chlorobenzyl)-3-(1H-pyrrol-1-yl)-1H-indole-2-carboxylate is a synthetic organic compound that belongs to the class of indole derivatives This compound is characterized by the presence of an ethyl ester group, a chlorobenzyl moiety, and a pyrrole ring attached to the indole core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 1-(4-chlorobenzyl)-3-(1H-pyrrol-1-yl)-1H-indole-2-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Indole Core: The indole core can be synthesized via Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.

    Introduction of the Pyrrole Ring: The pyrrole ring can be introduced through a cyclization reaction involving a suitable precursor, such as a 1,4-dicarbonyl compound.

    Attachment of the Chlorobenzyl Group: The chlorobenzyl group can be attached via a nucleophilic substitution reaction, where the indole nitrogen attacks a chlorobenzyl halide.

    Esterification: The final step involves the esterification of the carboxylic acid group with ethanol in the presence of an acid catalyst to form the ethyl ester.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-(4-chlorobenzyl)-3-(1H-pyrrol-1-yl)-1H-indole-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or quinones.

    Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce different functional groups onto the indole or pyrrole rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) or electrophiles like alkyl halides can be employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines or alcohols. Substitution reactions can result in various substituted indole or pyrrole derivatives.

Scientific Research Applications

Ethyl 1-(4-chlorobenzyl)-3-(1H-pyrrol-1-yl)-1H-indole-2-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: It is used in the development of new materials, such as polymers and dyes, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of ethyl 1-(4-chlorobenzyl)-3-(1H-pyrrol-1-yl)-1H-indole-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the growth of cancer cells by interfering with cell signaling pathways or induce apoptosis through the activation of caspases.

Comparison with Similar Compounds

Ethyl 1-(4-chlorobenzyl)-3-(1H-pyrrol-1-yl)-1H-indole-2-carboxylate can be compared with other similar compounds, such as:

    Ethyl 1-(4-methylbenzyl)-3-(1H-pyrrol-1-yl)-1H-indole-2-carboxylate: Similar structure but with a methyl group instead of a chlorine atom.

    Ethyl 1-(4-bromobenzyl)-3-(1H-pyrrol-1-yl)-1H-indole-2-carboxylate: Similar structure but with a bromine atom instead of a chlorine atom.

    Ethyl 1-(4-fluorobenzyl)-3-(1H-pyrrol-1-yl)-1H-indole-2-carboxylate: Similar structure but with a fluorine atom instead of a chlorine atom.

The uniqueness of this compound lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity.

Properties

IUPAC Name

ethyl 1-[(4-chlorophenyl)methyl]-3-pyrrol-1-ylindole-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19ClN2O2/c1-2-27-22(26)21-20(24-13-5-6-14-24)18-7-3-4-8-19(18)25(21)15-16-9-11-17(23)12-10-16/h3-14H,2,15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QODQVGMZWGIRFR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C2=CC=CC=C2N1CC3=CC=C(C=C3)Cl)N4C=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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